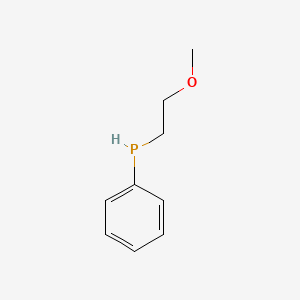
(2-Methoxyethyl)(phenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenyl ring and a 2-methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C6H5PH2+CH3OCH2CH2Cl→C6H5P(CH2CH2OCH3)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Methoxyethyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphane group or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: (2-Methoxyethyl)(phenyl)phosphine.
Substitution: Various substituted phosphane derivatives depending on the reagents used.
科学的研究の応用
(2-Methoxyethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Phenylphosphine: Lacks the methoxyethyl group, making it less versatile in certain applications.
(2-Methoxyethyl)phosphine: Lacks the phenyl group, which affects its coordination properties.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
(2-Methoxyethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a methoxyethyl group, providing a balance of steric and electronic properties that enhance its utility as a ligand in catalysis and other applications.
特性
| 116627-06-6 | |
分子式 |
C9H13OP |
分子量 |
168.17 g/mol |
IUPAC名 |
2-methoxyethyl(phenyl)phosphane |
InChI |
InChI=1S/C9H13OP/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChIキー |
BMSXCZGGNAWVAD-UHFFFAOYSA-N |
正規SMILES |
COCCPC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/no-structure.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
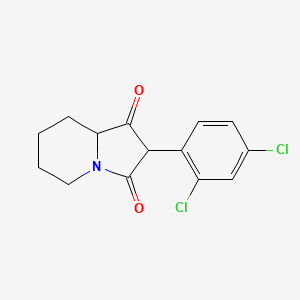
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
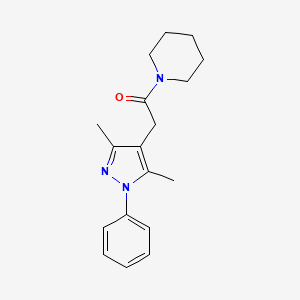
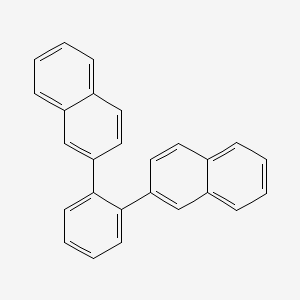

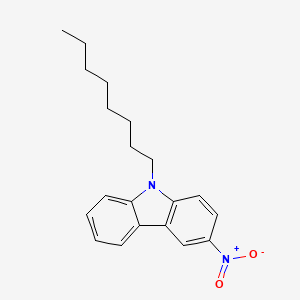
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
